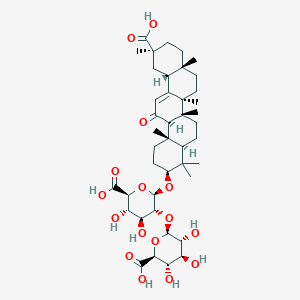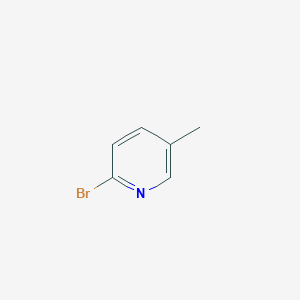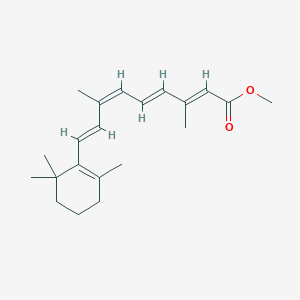
Uralsaponin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyrrhizin, also known as glycyrrhizic acid, is a triterpenoid saponin primarily extracted from the root of the licorice plant (Glycyrrhiza glabra). It is renowned for its sweet taste, being 30 to 50 times sweeter than sucrose. Glycyrrhizin has been used for centuries in traditional medicine and is now widely utilized in the food, pharmaceutical, and cosmetic industries due to its diverse pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: Glycyrrhizin can be synthesized through various chemical reactions involving its aglycone, glycyrrhetinic acid. One common method involves the conjugation of glycyrrhetinic acid with glucuronic acid derivatives under specific conditions to form glycyrrhizin .
Industrial Production Methods: Industrial production of glycyrrhizin typically involves the extraction of licorice root. The roots are macerated and boiled in water to extract glycyrrhizin, which is then purified and concentrated. The final product can be obtained in various forms, including liquid, paste, or spray-dried powder .
化学反応の分析
Types of Reactions: Glycyrrhizin undergoes several types of chemical reactions, including:
Hydrolysis: Glycyrrhizin is hydrolyzed by intestinal bacteria to form glycyrrhetinic acid.
Oxidation and Reduction: These reactions can modify the functional groups on glycyrrhizin, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glucuronidase.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Major Products:
Glycyrrhetinic Acid: The primary metabolite formed from the hydrolysis of glycyrrhizin.
Various Derivatives: Formed through oxidation and reduction reactions, which have distinct pharmacological properties.
科学的研究の応用
Glycyrrhizin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced pharmacological activities.
Biology: Studied for its role in modulating immune responses and its anti-inflammatory properties.
Medicine: Utilized for its antiviral, anticancer, antioxidant, and hepatoprotective effects.
Industry: Employed as an emulsifier and gel-forming agent in foodstuffs and cosmetics.
作用機序
Glycyrrhizin exerts its effects through multiple mechanisms:
Antiviral Activity: Inhibits viral replication by preventing the binding of viruses to cell surface molecules and interfering with viral protein expression.
Anti-inflammatory Activity: Modulates the expression of pro-inflammatory cytokines and inhibits pathways like MAPK and NF-κB.
Hepatoprotective Effects: Protects liver cells by reducing oxidative stress and inflammation.
類似化合物との比較
Glycyrrhizin is often compared with other triterpenoid saponins, such as:
Glycyrrhetinic Acid: The aglycone of glycyrrhizin, known for its anti-inflammatory and antiviral properties.
Glabridin: Another compound from licorice with antioxidant and anti-inflammatory effects.
Isoliquiritigenin: A flavonoid from licorice with anticancer and antimicrobial activities.
Uniqueness: Glycyrrhizin’s unique combination of sweetening properties and diverse pharmacological activities makes it distinct from other similar compounds. Its ability to modulate immune responses and protect against various diseases highlights its potential as a multifunctional therapeutic agent .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-MOGLOQIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103000-77-7 |
Source


|
| Record name | Uralsaponin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103000777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one](/img/structure/B20782.png)

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)




